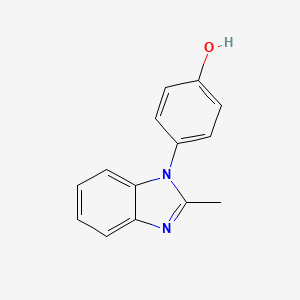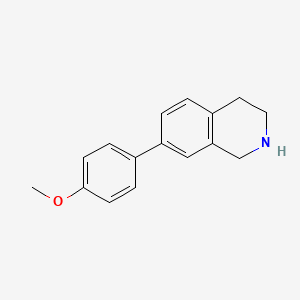
7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methoxyphenyl group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline frameworks. This reaction involves the condensation of an aromatic aldehyde (such as 4-methoxybenzaldehyde) with a β-phenylethylamine derivative under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which undergoes cyclization to form the tetrahydroisoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and solvents that promote the reaction while minimizing by-products is also a key consideration in industrial settings.
化学反応の分析
Types of Reactions: 7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the tetrahydroisoquinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Isoquinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a neuroprotective agent and its interactions with neurotransmitter systems.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and as an anti-cancer agent.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating neurotransmitter systems, such as dopamine and serotonin receptors. Additionally, it may influence cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its potential anti-cancer properties.
類似化合物との比較
- 7-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 4-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group at the 4-position of the phenyl ring can enhance its interactions with certain molecular targets, making it a compound of interest in medicinal chemistry research.
特性
分子式 |
C16H17NO |
|---|---|
分子量 |
239.31 g/mol |
IUPAC名 |
7-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H17NO/c1-18-16-6-4-12(5-7-16)14-3-2-13-8-9-17-11-15(13)10-14/h2-7,10,17H,8-9,11H2,1H3 |
InChIキー |
OJXWYNKHNIPWTA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CC3=C(CCNC3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 1-[(4-carbamoylphenyl)carbamoyl]-5-pyridin-2-yloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B13880196.png)

![3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13880207.png)

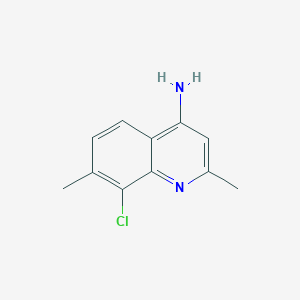
![1-Bromo-4-{[2-(propan-2-yloxy)ethoxy]methyl}benzene](/img/structure/B13880213.png)
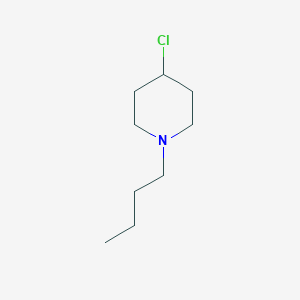
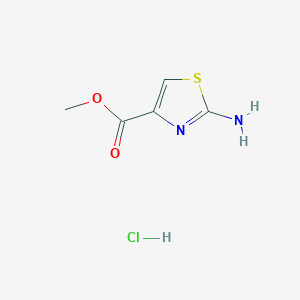
![3-Phenyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine](/img/structure/B13880251.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880254.png)
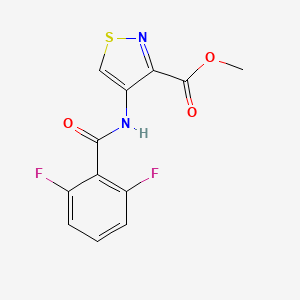
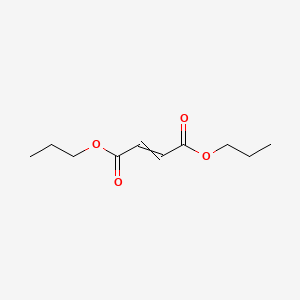
![[1-(3,4-Dichlorophenyl)sulfonylpiperidin-4-yl]methanamine](/img/structure/B13880267.png)
